Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and an ethyl ester group attached to a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a suitable aryl halide in the presence of a palladium catalyst.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the intermediate with thiourea or a similar reagent under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.
Membrane Disruption: It can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of this compound lies in its combination of a bromophenyl group, a carbamothioyl group, and an ethyl ester group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Suprofen
- Articaine
- Other benzothiophene derivatives with varying substituents
Properties
Molecular Formula |
C19H19BrN2O3S2 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19BrN2O3S2/c1-2-25-18(24)15-12-8-4-6-10-14(12)27-17(15)22-19(26)21-16(23)11-7-3-5-9-13(11)20/h3,5,7,9H,2,4,6,8,10H2,1H3,(H2,21,22,23,26) |
InChI Key |
KVIJIIDRDHYEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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